An In-Depth Technical Guide to the Chemical Properties of 1-(2-Diethylaminoethyl)piperazine
An In-Depth Technical Guide to the Chemical Properties of 1-(2-Diethylaminoethyl)piperazine
This guide provides a comprehensive technical overview of 1-(2-Diethylaminoethyl)piperazine, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind its chemical behavior, synthesis, and analytical characterization.
Section 1: Core Molecular Profile and Significance
1-(2-Diethylaminoethyl)piperazine, with CAS Number 4038-92-0, is a diamine derivative featuring a piperazine ring substituted with a diethylaminoethyl group. The piperazine ring is a well-established "privileged scaffold" in drug discovery, prized for its ability to modulate physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles.[1] The presence of three nitrogen atoms—a secondary amine and a tertiary amine within the piperazine ring, and another tertiary amine on the side chain—imparts a unique combination of basicity, reactivity, and hydrogen bonding potential. This structural arrangement makes it a versatile intermediate for creating a wide array of pharmacologically active molecules.[2][3]
Section 2: Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application in synthesis and formulation. The key properties of 1-(2-Diethylaminoethyl)piperazine are summarized below. These values dictate the conditions required for its storage, handling, and reaction.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₃N₃ | [4][5][6] |
| Molecular Weight | 185.31 g/mol | [4][6] |
| Appearance | Colourless to pale yellow oil | [7] |
| Boiling Point | 245.3 °C at 760 mmHg | [4][5] |
| Density | 0.906 g/cm³ | [4][5] |
| Flash Point | 93.4 °C | [4] |
| CAS Number | 4038-92-0 | [4][5][7][8] |
| InChI Key | PVYBFVZRZWESQN-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CCN(CC)CCN1CCNCC1 | [4] |
Section 3: Synthesis and Core Reactivity
Representative Synthetic Pathway
The synthesis of 1-(2-Diethylaminoethyl)piperazine is typically achieved via a standard nucleophilic substitution reaction. The causality behind this choice lies in the high nucleophilicity of the secondary amine on the piperazine scaffold and the presence of a good leaving group on the diethylaminoethyl moiety.
A common and efficient laboratory-scale synthesis involves the reaction of an excess of piperazine with 2-chloro-N,N-diethylethanamine. Using an excess of piperazine is a strategic choice that serves two purposes: it drives the reaction to completion and minimizes the undesired dialkylation product where a second diethylaminoethyl group attaches to the remaining N-H of the product. The piperazine itself can also act as the base to neutralize the HCl formed during the reaction.
Caption: Proposed synthetic workflow for 1-(2-Diethylaminoethyl)piperazine.
Core Reactivity Profile
The reactivity is dominated by the three amine groups.
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Basicity: All three nitrogen atoms are basic and can be protonated by acids to form salts. This property is frequently exploited in drug development to create water-soluble hydrochloride or other salt forms of a final drug molecule, enhancing bioavailability.
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N-H Reactivity: The secondary amine of the piperazine ring is the most versatile site for further functionalization. It readily undergoes N-acylation with acid chlorides or anhydrides, and N-alkylation with alkyl halides. This allows for the straightforward attachment of various pharmacophores or linkers, making it a cornerstone of combinatorial chemistry libraries.
-
Tertiary Amine Reactivity: The two tertiary amines are less nucleophilic but can still react, for example, to form quaternary ammonium salts or N-oxides. They primarily contribute to the molecule's overall basicity and hydrogen bond accepting capability.
Section 4: Analytical Characterization Methodologies
A robust analytical workflow is critical to confirm the identity, purity, and structure of the synthesized compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: Integrated workflow for the analytical characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number of different carbon environments. For a molecule like this, dynamic NMR can also be used to study the chair-chair interconversion of the piperazine ring, a phenomenon that can be important for receptor binding.[9]
-
Expected Spectral Features:
-
¹H NMR: One would expect to see a triplet for the methyl (-CH₃) protons of the ethyl groups, a quartet for the methylene (-CH₂) protons of the ethyl groups, and several complex multiplets for the four sets of methylene protons on the ethyl bridge and the piperazine ring. A broad singlet corresponding to the N-H proton of the secondary amine should also be present, which would disappear upon a D₂O shake.
-
¹³C NMR: The spectrum should display distinct signals for each of the unique carbon atoms: the methyl carbons, the methylene carbons of the ethyl groups, the N-CH₂ carbons of the ethyl bridge, and the two different sets of N-CH₂ carbons in the piperazine ring.
-
-
Detailed Experimental Protocol (¹H NMR):
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire a standard ¹H spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns (multiplicity) to assign the peaks to the molecular structure.
-
Mass Spectrometry (MS)
-
Expertise & Causality: MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal choice for a volatile, thermally stable compound like this.
-
Expected Fragmentation: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 185. A prominent fragment would likely result from alpha-cleavage adjacent to one of the nitrogen atoms, for instance, the loss of an ethyl group or the cleavage of the C-C bond in the ethyl bridge connecting the two nitrogen heterocycles. Common piperazine ring fragmentation patterns would also be expected.[10]
-
Detailed Experimental Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.
-
GC Method: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms). Use a temperature program that starts at ~50°C and ramps up to ~280°C to ensure separation from any impurities.
-
MS Method: Set the mass spectrometer to scan a mass range of m/z 40-400 in EI mode at 70 eV.
-
Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to confirm the molecular weight and compare the observed fragmentation pattern with theoretical predictions.
-
Infrared (IR) Spectroscopy
-
Expertise & Causality: IR spectroscopy is a rapid and simple method to identify the presence of key functional groups. The principle is that different bonds vibrate at characteristic frequencies when they absorb infrared radiation.
-
Characteristic Absorption Bands:
-
~3300 cm⁻¹: A moderate, somewhat broad peak corresponding to the N-H stretch of the secondary amine.
-
2970-2800 cm⁻¹: Strong, sharp peaks due to the C-H stretching of the various CH₂, and CH₃ groups.
-
~1300-1000 cm⁻¹: C-N stretching vibrations.
-
~1465 cm⁻¹: C-H bending vibrations.
-
-
Detailed Experimental Protocol (Thin Film):
-
Sample Preparation: As the compound is an oil, the simplest method is to prepare a thin film. Place one drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Analysis: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC)
-
Expertise & Causality: HPLC is the gold standard for assessing the purity of a compound. Since 1-(2-Diethylaminoethyl)piperazine lacks a strong UV chromophore, direct UV detection is insensitive. A trustworthy protocol, therefore, requires a derivatization step to attach a UV-active moiety, allowing for detection at low levels.[11]
-
Detailed Experimental Protocol (Purity Assay via Derivatization):
-
Derivatization: React a known quantity of the sample with a derivatizing agent like benzaldehyde or dansyl chloride, which attaches a UV-active group to the secondary amine. The reaction must be driven to completion.
-
Mobile Phase: Prepare a suitable mobile phase for reverse-phase HPLC, such as a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Chromatography: Inject the derivatized sample onto a C18 column. Run a gradient elution (e.g., 10% to 90% acetonitrile over 20 minutes) at a flow rate of 1 mL/min.
-
Detection: Monitor the column eluent using a UV detector at a wavelength appropriate for the derivatizing agent (e.g., ~254 nm for a benzaldehyde derivative).
-
Analysis: The purity is calculated from the peak area of the derivatized product as a percentage of the total peak area in the chromatogram.
-
Section 5: Safety and Handling
Based on available Safety Data Sheets (SDS), 1-(2-Diethylaminoethyl)piperazine is classified as an irritant.[4][7]
-
Hazards: Causes skin, eye, and respiratory tract irritation.[7]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Section 6: References
-
1-(2-diethylaminoethyl)piperazine. (n.d.). Chemsrc. [Link]
-
Synthesis of b. 1-Diethylamino ethyl-2-phenyl piperazine. (n.d.). PrepChem.com. [Link]
-
1-(2-Diethylaminoethyl)piperazine. (n.d.). Amerigo Scientific. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2018). ResearchGate. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2021). ResearchGate. [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry. [Link]
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